molecular formula C11H13ClN6O2 B10959077 N-(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

N-(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10959077
M. Wt: 296.71 g/mol
InChI Key: XZBFKQFZBXIWQZ-UHFFFAOYSA-N
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Description

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.

    Amidation: The chlorinated pyrazole is reacted with an amine to form the desired amide compound.

Industrial Production Methods

In an industrial setting, the production of 4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxamide
  • 1-Ethyl-3-methyl-4-chloro-1H-pyrazole-5-carboxylic acid

Uniqueness

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H13ClN6O2

Molecular Weight

296.71 g/mol

IUPAC Name

4-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H13ClN6O2/c1-3-18-5-7(9(16-18)10(13)19)14-11(20)8-6(12)4-17(2)15-8/h4-5H,3H2,1-2H3,(H2,13,19)(H,14,20)

InChI Key

XZBFKQFZBXIWQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=NN(C=C2Cl)C

Origin of Product

United States

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